molecular formula C13H16N2O2 B8484667 2-Methoxy-5-morpholin-4-ylmethyl-benzonitrile

2-Methoxy-5-morpholin-4-ylmethyl-benzonitrile

Cat. No. B8484667
M. Wt: 232.28 g/mol
InChI Key: IMCPBXXZRVBGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06617346B1

Procedure details

To a solution of 5-chloromethyl-2-methoxy-benzonitrile (246 mg, 1.354 mmol, example 29) in tetrahydrofuran (10 mL) at room temperature was added morpholine (1.193 mL, 13.54 mmol). The reaction mixture was heated at reflux for 4 h. The reaction was concentrated in vacuo (with heating) to remove morpholine and tetrahydrofuran to afford 2-methoxy-5-morpholin-4-ylmethyl-benzonitrile as a yellow oil (311.2 mg, 99%). The crude product was used without further purification.
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
1.193 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[CH:5][C:6]([O:11][CH3:12])=[C:7]([CH:10]=1)[C:8]#[N:9].[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>O1CCCC1>[CH3:12][O:11][C:6]1[CH:5]=[CH:4][C:3]([CH2:2][N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[CH:10][C:7]=1[C:8]#[N:9]

Inputs

Step One
Name
Quantity
246 mg
Type
reactant
Smiles
ClCC=1C=CC(=C(C#N)C1)OC
Name
Quantity
1.193 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo (with heating)
CUSTOM
Type
CUSTOM
Details
to remove morpholine and tetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C#N)C=C(C=C1)CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 311.2 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.